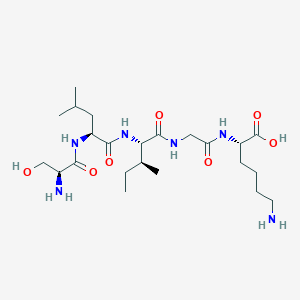![molecular formula C19H16N4 B14211799 1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole CAS No. 831218-10-1](/img/structure/B14211799.png)
1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Additionally, it contains a triazine moiety, a six-membered ring with three nitrogen atoms.
準備方法
The synthesis of 1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Triazine Moiety: The triazine ring can be introduced through a nucleophilic substitution reaction. For instance, a chloro-substituted triazine can react with an appropriate nucleophile to form the desired triazine derivative.
Coupling Reaction: The final step involves coupling the indole core with the triazine derivative through a suitable linker, such as an ethyl group, under basic conditions
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to achieve large-scale synthesis.
化学反応の分析
1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the triazine ring to its reduced form.
Substitution: Electrophilic substitution reactions are common, particularly on the benzene ring of the indole core. .
Major products formed from these reactions include various substituted indole and triazine derivatives, which can be further utilized in different applications.
科学的研究の応用
1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole has diverse applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as an anticancer, antiviral, and antimicrobial agent. .
Materials Science: The compound’s stability and electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its ability to mimic natural substrates and ligands.
作用機序
The mechanism of action of 1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole involves its interaction with specific molecular targets. The indole core can bind to various receptors, while the triazine moiety can interact with enzymes and proteins. These interactions can modulate biological pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or viral replication .
類似化合物との比較
Similar compounds include other indole derivatives and triazine-containing molecules:
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole core and exhibit biological activities such as plant growth regulation and anti-inflammatory effects.
Triazine Derivatives: Compounds like melamine and atrazine contain the triazine ring and are used in applications ranging from polymer production to herbicides.
1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole is unique due to its combined indole and triazine structures, offering a versatile platform for developing new therapeutic agents and materials.
特性
CAS番号 |
831218-10-1 |
|---|---|
分子式 |
C19H16N4 |
分子量 |
300.4 g/mol |
IUPAC名 |
1-[2-(6-phenyl-1,2,4-triazin-3-yl)ethyl]indole |
InChI |
InChI=1S/C19H16N4/c1-2-6-15(7-3-1)17-14-20-19(22-21-17)11-13-23-12-10-16-8-4-5-9-18(16)23/h1-10,12,14H,11,13H2 |
InChIキー |
MOHBRKHTEYNFDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)CCN3C=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-](/img/structure/B14211718.png)
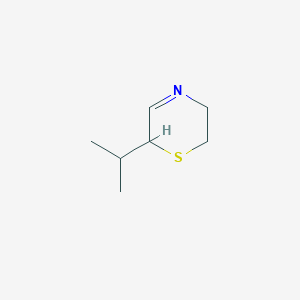
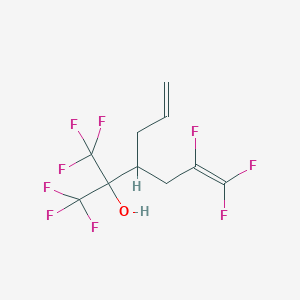
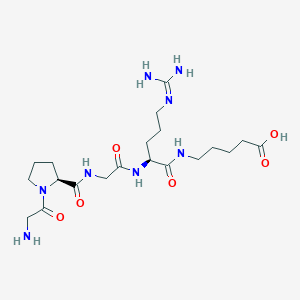
![Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]-](/img/structure/B14211744.png)
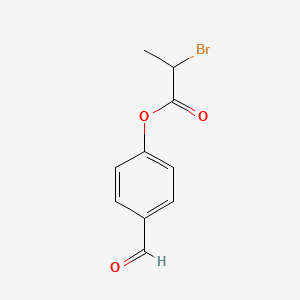
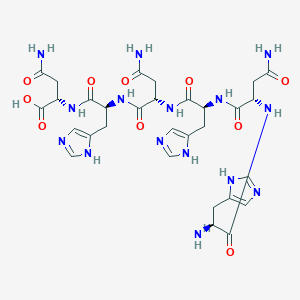
![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)
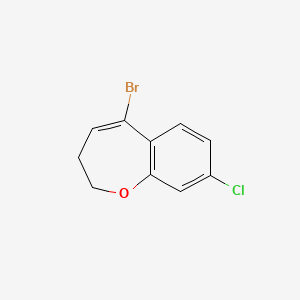
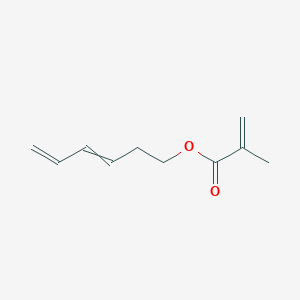

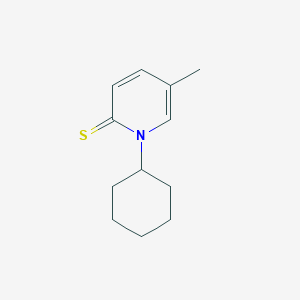
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
